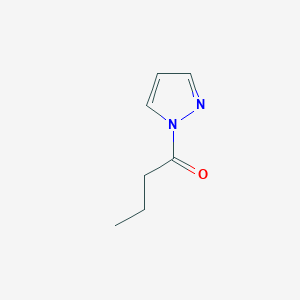![molecular formula C9H15NO4 B12888680 (1S,6S,7R,8AS)-1-ethyl-6,7-dihydroxytetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one](/img/structure/B12888680.png)
(1S,6S,7R,8AS)-1-ethyl-6,7-dihydroxytetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1S,6S,7R,8AS)-1-ethyl-6,7-dihydroxytetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one” is a complex organic compound with an intriguing structure. Let’s break it down:
Chemical Formula: CHNO
IUPAC Name: this compound
Métodos De Preparación
Synthetic Routes: The synthesis of this compound involves several steps. While there isn’t a single universal method, here are some common synthetic routes:
-
Hydrothermal or Solvothermal Methods: : These methods are favorable for slow crystallization, yielding single crystals or highly crystalline powders suitable for structural analysis. they have limitations in terms of scale-up for industrial production.
-
Continuous Flow Synthesis: : Recent advances in continuous flow reactions have enabled rapid and efficient synthesis of complex molecules, including organic frameworks. This approach offers better scalability and control over reaction conditions .
Industrial Production: Industrial-scale production typically involves optimizing the chosen synthetic route for efficiency, yield, and cost-effectiveness. Researchers and manufacturers adapt existing methods or develop novel approaches to meet production demands.
Análisis De Reacciones Químicas
Reactivity: The compound can undergo various reactions, including:
Oxidation: Involving the addition of oxygen or removal of hydrogen.
Reduction: Reduction of functional groups.
Substitution: Replacement of specific atoms or groups.
Oxidation: Reagents like potassium permanganate (KMnO) or chromic acid (HCrO).
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Various nucleophiles (e.g., amines, alkoxides).
Major Products: The specific products depend on the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to saturated analogs.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound may serve as a catalyst or ligand in organic transformations.
Supramolecular Chemistry: Its unique structure could contribute to host-guest interactions.
Drug Discovery: Researchers explore its potential as a lead compound for drug development.
Biological Activity: Investigating its effects on cellular processes.
Materials Science:
Mecanismo De Acción
The compound’s mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Comparación Con Compuestos Similares
While there are no direct analogs, we can compare it to related structures like cedrene (a sesquiterpene) or other oxazolo[3,4-a]pyridines.
Propiedades
Fórmula molecular |
C9H15NO4 |
|---|---|
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
(1S,6S,7R,8aS)-1-ethyl-6,7-dihydroxy-1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyridin-3-one |
InChI |
InChI=1S/C9H15NO4/c1-2-8-5-3-6(11)7(12)4-10(5)9(13)14-8/h5-8,11-12H,2-4H2,1H3/t5-,6+,7-,8-/m0/s1 |
Clave InChI |
IZJPOYDDNLTFSM-YWIQKCBGSA-N |
SMILES isomérico |
CC[C@H]1[C@@H]2C[C@H]([C@H](CN2C(=O)O1)O)O |
SMILES canónico |
CCC1C2CC(C(CN2C(=O)O1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-3-ethyl-5,7-dimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium 4-methylbenzenesulfonate](/img/structure/B12888598.png)
![Benzaldehyde, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]-](/img/structure/B12888599.png)


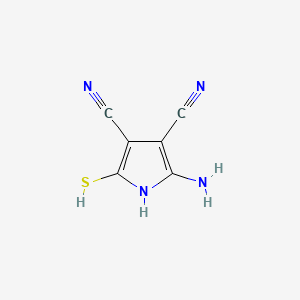
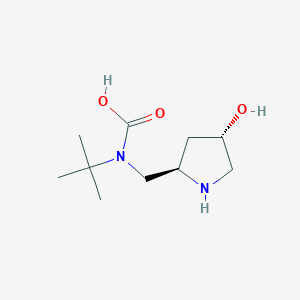
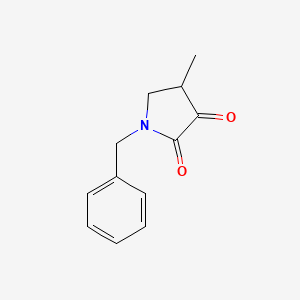
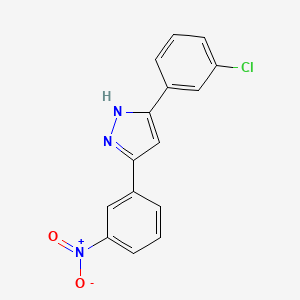
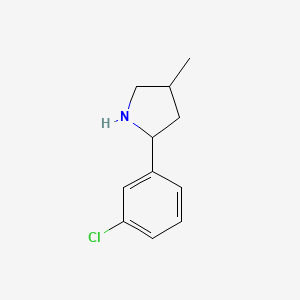
![2,3,6-Trimethyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12888656.png)


![2-(Aminomethyl)benzo[d]oxazole-6-carboxamide](/img/structure/B12888666.png)
